1-(3-Iodo-5-mercaptophenyl)propan-1-one
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Overview
Description
1-(3-Iodo-5-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9IOS and a molecular weight of 292.14 g/mol . This compound is characterized by the presence of an iodine atom, a mercapto group, and a propanone moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The reaction conditions often require the use of iodine and a suitable solvent, such as acetic acid, under controlled temperature and pressure . Industrial production methods may involve more scalable processes, including continuous flow reactions and the use of automated reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(3-Iodo-5-mercaptophenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Iodo-5-mercaptophenyl)propan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(3-Iodo-5-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine and mercapto groups play crucial roles in these interactions, facilitating the binding of the compound to its targets and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
1-(3-Iodo-5-mercaptophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(3-Bromo-5-mercaptophenyl)propan-1-one: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1-(3-Chloro-5-mercaptophenyl)propan-1-one:
1-(3-Iodo-5-hydroxyphenyl)propan-1-one: Features a hydroxyl group instead of a mercapto group, resulting in different biological and chemical behavior.
The uniqueness of this compound lies in its specific combination of iodine and mercapto groups, which confer distinct reactivity and interaction profiles compared to its analogs.
Properties
Molecular Formula |
C9H9IOS |
---|---|
Molecular Weight |
292.14 g/mol |
IUPAC Name |
1-(3-iodo-5-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H9IOS/c1-2-9(11)6-3-7(10)5-8(12)4-6/h3-5,12H,2H2,1H3 |
InChI Key |
MIZVDCCCBMJVRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)I)S |
Origin of Product |
United States |
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